molecular formula C17H13NO2S B14550103 4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 61861-54-9

4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B14550103
CAS No.: 61861-54-9
M. Wt: 295.4 g/mol
InChI Key: CQIZBYKSUUUUKX-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is an organic compound that features a unique combination of functional groups, including an oxazole ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of 4-methylthiobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxazole ring or modify the sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified oxazole derivatives or desulfurized products.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the oxazole ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-{[(4-Methylphenyl)sulfinyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-{[(4-Methylphenyl)thio]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfanyl group and the oxazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61861-54-9

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)21-11-15-17(19)20-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CQIZBYKSUUUUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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